molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Numéro de catalogue: B1286846
Numéro CAS: 370882-99-8
Poids moléculaire: 212.29 g/mol
Clé InChI: VGJOEEIXDPWTAZ-IUCAKERBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ . It is also known by its IUPAC name, tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate . This compound is notable for its unique bicyclic structure, which includes a diazabicyclo octane core. It is often used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

The synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the following steps:

Analyse Des Réactions Chimiques

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Applications De Recherche Scientifique

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of enzymes, depending on the context of its use .

Comparaison Avec Des Composés Similaires

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Activité Biologique

Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, also known as tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the diazabicyclo family, which is recognized for its diverse pharmacological applications.

Structural Features

The compound's structure features a bicyclic framework that allows it to interact with various biological macromolecules, particularly enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its biological activity.

This compound acts primarily as a ligand for specific receptors and enzymes. Its structural configuration enables it to fit into binding sites, influencing biochemical pathways. Research indicates that it may serve as an inhibitor or activator of enzyme activity, which is crucial for understanding its pharmacological potential.

Pharmacological Applications

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs) :
    • A series of studies have demonstrated that derivatives of this compound exhibit high affinity and agonist efficacy at the human high-affinity nicotine recognition site (α4β2 nAChR).
    • Specific analogs have shown picomolar affinity and robust analgesic efficacy in models of persistent pain, suggesting potential therapeutic applications in pain management .
  • Enzyme Modulation :
    • The compound has been explored for its ability to modulate various enzymes, making it a candidate for drug development targeting specific biochemical pathways.
  • Receptor Binding Studies :
    • Research indicates its role in receptor binding studies is significant for understanding its pharmacological potential, particularly in neuropeptide interactions.

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
Cis-8-Boc-3,8-diazabicyclo[4.2.0]octaneSimilar bicyclic structureDifferent position of the Boc group
Trans-8-Boc-3,8-diazabicyclo[4.2.0]octaneDifferent spatial arrangementAltered reactivity and potential applications
3-Boc-3,8-diazabicyclo[4.2.0]octaneLacks the cis configurationVariations in biological activity

Case Studies

  • Study on Analgesic Efficacy :
    • In a rat model using formalin-induced pain, derivatives of this compound demonstrated significant analgesic effects comparable to known analgesics like epibatidine .
  • Receptor Binding Affinity :
    • Several compounds based on this bicyclic scaffold were evaluated for their binding affinity at nAChRs, revealing some with greater affinity than existing drugs used in clinical settings .

Propriétés

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582692
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370882-99-8
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Synthesis routes and methods II

Procedure details

A mixture of 8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester (1.34 g, 4.44 mmol) and wet Pd(OH)2/C (20 wt %, 938 mg) in EtOH (30 mL) was shaken under 60 psi atmosphere of H2 for 2 days at 50° C. The reaction mixture was filtered and concentrated to give title compound (1.0 g, 94%). MS (ESI) mass calcd. for C11H20N2O2, 212.29; m/z found, 213.2 [M+H]+. 1H NMR (CDCl3): 4.32-4.0 (m, 1H), 3.93-3.17 (m, 5H), 3.10-2.70 (m, 3H), 1.98-1.67 (m, 2H), 1.56-1.36 (m, 9H).
Name
8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
938 mg
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8.15 g, 30 mmol) from Step A and benzyl amine (3.43 g, 31.8 mmol) were dissolved into toluene (150 mL). The mixture was refluxed vigorously for 72 h and the generated water was collected into Dean-Stark apparatus. The residual solution was concentrated to yield the title compound (10.2 g, 92.5%). MS (ESI) mass calcd. for C20H28N2O4, 360.45, m/z found, 361.2 [M+H]+. The crude product was carried to the next step without any purification.
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92.5%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.